2-((3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
Description
2-((3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a coumarin-derived compound characterized by a 2H-chromen-2-one scaffold substituted with a 2,4-dimethoxyphenyl group at position 3, a methyl group at position 4, and an acetamide-linked oxy group at position 6. The compound’s structure combines a coumarin core with pharmacophoric substituents known to enhance bioactivity, such as methoxy groups (which improve lipophilicity and metabolic stability) and an acetamide moiety (which facilitates hydrogen bonding and target interactions) .
Properties
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-14-6-5-13(26-10-18(21)22)9-17(14)27-20(23)19(11)15-7-4-12(24-2)8-16(15)25-3/h4-9H,10H2,1-3H3,(H2,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHGHFCAIPNKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the 2,4-Dimethoxyphenyl Group: The chromenone intermediate is then subjected to a Friedel-Crafts acylation reaction with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with chloroacetamide under basic conditions to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) or basic (NaOH) aqueous media | H₃O⁺/H₂O or OH⁻ | 2-((3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid | Nucleophilic acyl substitution |
Key Findings :
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Hydrolysis is facilitated by polar aprotic solvents (e.g., DMSO) and elevated temperatures.
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The reaction is critical for prodrug activation or metabolite formation in pharmacological studies.
Reduction of the Chromone Carbonyl
The 2-oxo group in the chromone ring is susceptible to reduction, forming dihydrochromenone derivatives.
| Reaction Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Anhydrous THF or Et₂O, 0–25°C | NaBH₄, LiAlH₄ | 2-((3-(2,4-Dimethoxyphenyl)-4-methyl-2-hydroxy-2H-chromen-7-yl)oxy)acetamide | Hydride transfer to carbonyl carbon |
Key Findings :
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LiAlH₄ achieves complete reduction, while NaBH₄ may require catalytic additives (e.g., CeCl₃).
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The reduced product exhibits altered electronic properties, enhancing its fluorescence in biological assays .
Nucleophilic Substitution at Methoxy Groups
The 2,4-dimethoxyphenyl substituent undergoes substitution under electrophilic or radical conditions.
| Reaction Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| DMF, 80°C, K₂CO₃ | Amines (e.g., NH₃, RNH₂) | 2-((3-(2-Amino-4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide | SNAr (nucleophilic aromatic substitution) |
| Acetic acid, HNO₃/H₂SO₄ | HNO₃ | Nitrated derivatives at activated positions | Electrophilic aromatic substitution |
Key Findings :
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Methoxy groups at the 2- and 4-positions direct electrophiles to the 5- and 3-positions, respectively .
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Substitution with amines enhances solubility and bioactivity for drug discovery applications .
Oxidative Transformations
The methyl group at the 4-position of the chromone ring and methoxy substituents can undergo oxidation.
| Reaction Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| KMnO₄, H₂O, 100°C | Strong oxidizing agents | 2-((3-(2,4-Dimethoxyphenyl)-4-carboxy-2-oxo-2H-chromen-7-yl)oxy)acetamide | Radical-mediated C–H oxidation |
| DDQ, CH₂Cl₂, RT | Quinones | Quinone derivatives from methoxy groups | Two-electron oxidation |
Key Findings :
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Oxidation of the 4-methyl group to a carboxylic acid improves metal-chelating properties.
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DDQ selectively oxidizes methoxy groups to quinones, useful in materials science.
Functionalization via the Acetamide Oxygen
The ether oxygen in the acetamide side chain participates in alkylation or acylation reactions.
| Reaction Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| DMF, Cs₂CO₃, 60°C | Alkyl halides (e.g., CH₃I) | O-Alkylated derivatives (e.g., methyl ethers) | Williamson ether synthesis |
| Pyridine, RT | Acetyl chloride | O-Acetylated derivatives | Nucleophilic acyl substitution |
Key Findings :
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Alkylation enhances lipophilicity, improving blood-brain barrier penetration.
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Acetylation is reversible under physiological conditions, enabling controlled drug release .
Electrophilic Aromatic Substitution on the Chromone Ring
The chromone core undergoes electrophilic attacks at activated positions.
| Reaction Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| H₂SO₄, HNO₃, 0°C | Nitration | 6-Nitro or 8-nitro derivatives | Nitronium ion attack |
| FeCl₃, Cl₂, RT | Chlorination | 6-Chloro or 8-chloro derivatives | Chlorine electrophile addition |
Key Findings :
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a chromenone structure exhibit significant anticancer activity. The specific compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Modulation of cell cycle regulatory proteins.
- Inhibition of angiogenesis.
Studies have shown that derivatives of this compound can effectively target specific pathways involved in cancer progression, making it a promising candidate for further drug development .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy as an antimicrobial agent can be attributed to:
- Disruption of bacterial cell membranes.
- Inhibition of bacterial enzyme activity.
In vitro studies have reported that the compound exhibits comparable activity to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
Synthetic Methods
The synthesis of 2-((3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves several steps:
- Condensation Reaction : The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with a suitable chromone derivative under acidic conditions.
- Esterification : This is followed by esterification with acetic anhydride or a similar reagent to form the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Case Study 1: Anticancer Research
A study published in PMC highlighted the anticancer effects of similar chromenone derivatives. The research demonstrated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis and inhibiting cell proliferation markers .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this class of compounds revealed that they possess strong inhibitory effects against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate the antibacterial activity, showing promising results that warrant further exploration into clinical applications .
Mechanism of Action
The mechanism of action of 2-((3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound belongs to a broader class of coumarin-oxy-acetamide derivatives. Key structural variations among analogs include:
- Substituents on the phenyl ring : Position and type of substituents (e.g., methoxy, benzyl, halogen) influence electronic and steric properties.
- Modifications to the acetamide side chain : Variations in chain length or functional groups alter solubility and binding affinity.
Table 1: Structural Comparison of Selected Coumarin-Acetamide Derivatives
Physicochemical and ADME Properties
- Lipophilicity : Methoxy groups (logP ~2.5) increase membrane permeability compared to polar sulfamoyl derivatives (logP ~1.8) .
- Solubility : Acetamide side chains enhance aqueous solubility (>50 µg/mL in PBS) .
- Metabolic Stability : Methoxy groups reduce CYP450-mediated oxidation, prolonging half-life in hepatic microsomes (>60% remaining at 1 hour) .
Biological Activity
The compound 2-((3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a coumarin moiety linked to an acetamide group via an ether bond. Its structure can be represented as follows:
This structure is significant in determining its biological properties, particularly in interactions with various biological targets.
Antioxidant Activity
Research has indicated that coumarin derivatives exhibit significant antioxidant properties. The presence of the methoxy groups in the 2,4 positions enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. Studies have shown that similar compounds can reduce oxidative stress markers in cellular models .
Antimicrobial Properties
Coumarins are also recognized for their antimicrobial activity. The compound has been evaluated for its effects against various bacterial and fungal strains. Preliminary studies suggest that it exhibits inhibitory effects on Gram-positive bacteria and certain fungi, likely due to its ability to disrupt cell membrane integrity .
Anticancer Potential
The anticancer properties of coumarin derivatives are well-documented. The specific compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .
The biological activity of This compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammation and cancer progression.
- Receptor Modulation : It may also modulate receptor activities linked to cell signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity of various coumarin derivatives, This compound was found to reduce malondialdehyde (MDA) levels significantly in human liver cells exposed to oxidative stress. This suggests a protective effect against cellular damage .
Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial effects of several coumarin compounds against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited notable antibacterial activity with an MIC (Minimum Inhibitory Concentration) value lower than that of traditional antibiotics .
Study 3: Anticancer Activity
In vitro tests on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls. The study highlighted its potential as a therapeutic agent in cancer treatment.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-((3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide?
The synthesis involves multi-step organic reactions. A typical route includes:
- Chromenone Core Formation : Condensation of substituted salicylaldehydes with β-ketoesters under basic conditions to form the chromen-2-one backbone .
- Functionalization : Introduction of methoxy groups via selective alkylation or demethylation reactions. The acetamide moiety is added through coupling with activated acetic acid derivatives (e.g., acetyl chloride) in the presence of bases like Na₂CO₃ .
- Purification : Use of column chromatography (silica gel) with gradients of methanol in dichloromethane, followed by recrystallization from ethyl acetate for high purity .
Basic: How can the structure of this compound be confirmed post-synthesis?
Analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy, methyl, and acetamide groups). Key signals include δ ~2.5 ppm for methyl groups and δ ~7–8 ppm for aromatic protons .
- X-ray Crystallography : For definitive structural confirmation, particularly to resolve stereochemical ambiguities. Similar chromenone derivatives have been characterized using single-crystal XRD .
- HPLC : To assess purity (>95% recommended for biological assays) .
Basic: What are the key reactivity patterns of this compound?
The compound’s reactivity is influenced by:
- Chromenone Core : Susceptible to nucleophilic attack at the lactone carbonyl, enabling ring-opening reactions under alkaline conditions .
- Methoxy Groups : Participate in demethylation reactions with strong acids (e.g., HBr/AcOH) or oxidative transformations .
- Acetamide Moiety : Reacts with electrophiles (e.g., alkyl halides) or undergoes hydrolysis to form carboxylic acids under acidic/basic conditions .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise due to:
- Assay Variability : Differences in cell lines (e.g., cancer vs. normal) or enzyme isoforms. Validate activity using orthogonal assays (e.g., fluorescence-based vs. radiometric) .
- Structural Analogues : Compare with derivatives like 7-hydroxyflavone or umbelliferone to isolate the role of methoxy/acetamide groups .
- Dose-Response Curves : Ensure IC₅₀ values are calculated under standardized conditions (e.g., 48-hour incubation for cytotoxicity) .
Advanced: What strategies optimize the synthetic yield of this compound?
- Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance nucleophilicity .
- Microwave-Assisted Synthesis : Reduces reaction time for steps like acetamide formation (e.g., from 12 hours to 30 minutes) .
- Catalyst Screening : Test coupling agents (e.g., EDCI vs. DCC) to minimize side-product formation .
Advanced: How can the mechanism of action be investigated for this compound?
- Molecular Docking : Screen against targets like COX-2 or topoisomerase II using software (e.g., AutoDock Vina). Compare binding poses with known inhibitors .
- In Vitro Enzymatic Assays : Measure inhibition constants (Kᵢ) for enzymes like kinases or proteases using fluorogenic substrates .
- Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like Bax/Bcl-2) .
Advanced: What methods assess the compound’s selectivity for biological targets?
- Kinome-Wide Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Competitive Binding Assays : Co-incubate with reference inhibitors (e.g., staurosporine for kinases) to quantify displacement .
- CRISPR Knockout Models : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
Advanced: What factors influence the compound’s stability in biological matrices?
- pH-Dependent Degradation : Test stability in buffers (pH 4–9) to simulate lysosomal/cytosolic environments. Use LC-MS to identify degradation products .
- Serum Stability : Incubate with fetal bovine serum (FBS) to assess esterase/peptidase-mediated hydrolysis of the acetamide group .
- Light Sensitivity : Store solutions in amber vials if chromenone derivatives show photodegradation .
Advanced: How can researchers isolate and characterize stereoisomers of this compound?
- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Confirm enantiomeric excess by comparing CD spectra with racemic mixtures .
- Dynamic NMR : Resolve atropisomers by analyzing temperature-dependent splitting of proton signals .
Advanced: How can structure-activity relationships (SAR) be established for derivatives?
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) and test activity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity .
- Crystallographic Studies : Resolve ligand-target co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with acetamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
